molecular formula C11H16N2O2 B13111325 Methyl 1-ethyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylate

Methyl 1-ethyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylate

Cat. No.: B13111325
M. Wt: 208.26 g/mol
InChI Key: WIRVAXDEOJZQOQ-UHFFFAOYSA-N
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Description

Methyl 1-ethyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylate is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-ethyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with a suitable ketone, followed by cyclization and esterification . The reaction is often carried out in the presence of a catalyst such as iron(III) chloride in methanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-ethyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Methyl 1-ethyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-ethyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-ethyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylate stands out due to its unique substitution pattern on the indazole ring, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for developing new drugs and studying structure-activity relationships .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

methyl 1-ethyl-4,5,6,7-tetrahydroindazole-6-carboxylate

InChI

InChI=1S/C11H16N2O2/c1-3-13-10-6-8(11(14)15-2)4-5-9(10)7-12-13/h7-8H,3-6H2,1-2H3

InChI Key

WIRVAXDEOJZQOQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(CCC(C2)C(=O)OC)C=N1

Origin of Product

United States

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